molecular formula C3H5ClO B123956 (R)-(-)-Epichlorohydrin CAS No. 51594-55-9

(R)-(-)-Epichlorohydrin

Cat. No.: B123956
CAS No.: 51594-55-9
M. Wt: 92.52 g/mol
InChI Key: BRLQWZUYTZBJKN-VKHMYHEASA-N
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Description

®-(-)-Epichlorohydrin is a chiral epoxide with the molecular formula C3H5ClO. It is an important intermediate in the synthesis of various chemicals and pharmaceuticals. The compound is characterized by its three-membered epoxide ring and a chlorine atom attached to one of the carbon atoms. The ®-(-) enantiomer is the optically active form of epichlorohydrin, which means it can rotate plane-polarized light in a specific direction.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(-)-Epichlorohydrin can be synthesized through several methods. One common method involves the reaction of allyl chloride with hypochlorous acid to form 3-chloro-1,2-propanediol, which is then treated with a base to form the epoxide ring. The reaction conditions typically involve temperatures ranging from 0°C to 50°C and the use of bases such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods: In industrial settings, ®-(-)-Epichlorohydrin is produced through the chlorohydrin process, which involves the reaction of propylene with chlorine and water to form 1,2-dichloropropane. This intermediate is then dehydrochlorinated using a base to form epichlorohydrin. The process is carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: ®-(-)-Epichlorohydrin undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, and thiols.

    Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of diols, amino alcohols, and other derivatives.

    Oxidation and Reduction: Epichlorohydrin can be oxidized to form glycidol or reduced to form 3-chloropropanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Ring-Opening Reactions: Acids, bases, and various nucleophiles can be used to open the epoxide ring. The reactions are often conducted in solvents such as water, alcohols, or aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include glycidol, amino alcohols, and thiol derivatives.

    Ring-Opening Reactions: Products include diols, amino alcohols, and other functionalized compounds.

    Oxidation and Reduction: Products include glycidol and 3-chloropropanol.

Scientific Research Applications

®-(-)-Epichlorohydrin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biology: It is used in the modification of biomolecules and the preparation of chiral intermediates for drug synthesis.

    Medicine: It is used in the synthesis of active pharmaceutical ingredients and as a reagent in the preparation of diagnostic agents.

    Industry: It is used in the production of epoxy resins, which are used in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of ®-(-)-Epichlorohydrin involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions. The chlorine atom also makes it susceptible to nucleophilic substitution reactions. These properties make it a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

    (S)-(+)-Epichlorohydrin: The enantiomer of ®-(-)-Epichlorohydrin, which has similar chemical properties but rotates plane-polarized light in the opposite direction.

    Glycidol: An epoxide with a hydroxyl group instead of a chlorine atom, used in similar applications.

    1,2-Epoxypropane: A simpler epoxide without the chlorine atom, used as a solvent and intermediate in organic synthesis.

Uniqueness: ®-(-)-Epichlorohydrin is unique due to its chiral nature and the presence of both an epoxide ring and a chlorine atom. This combination of features makes it highly reactive and versatile in various chemical reactions, allowing for the synthesis of a wide range of compounds.

Properties

IUPAC Name

(2R)-2-(chloromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLQWZUYTZBJKN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014417
Record name (-)-Epichlorohydrin
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Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51594-55-9
Record name (-)-Epichlorohydrin
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Record name Epichlorohydrin, (-)-
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Record name (-)-Epichlorohydrin
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Record name (R)-1-chloro-2,3-epoxypropane
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Record name (2R)-(-)-3-Chloro-1,2-propenoxide
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Record name EPICHLOROHYDRIN, (-)-
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Synthesis routes and methods I

Procedure details

Epichlorohydrin (ECH) was polymerized in bulk in the presence of ethylene glycol as an initiator and a BF3 /ethylene glycol complex as a catalyst. The reaction was conducted in a 2-liter, three-necked flask fitted with a mechanical stirrer, funnel, condenser and thermometer. The reaction was conducted while maintaining the flask in a water bath at 20° C. Epichlorohydrin was slowly added to ethylene glycol containing a complex of BF3 /ethylene glycol at rate of 15 to 40 grams per hour. Following the addition of epichlorohydrin, the reaction mass was held in the water bath at 20° C. for an additional 4 hours. At the end of the reaction period, 300 mL of dionized water was added into the reaction mixture with stirring to inactivate the catalyst. The organic phase in the flask was then separated from the aqueous phase and the organic phase was dried at 40° C. under vacuum for one day. The polymerization temperature was controlled by adding the epichlorohydrin to the bulk ethylene glycol containing the catalyst over a period of time in order to obtain a linear polyepichlorohydrin (PECH) diol having a relatively narrow molecular weight distribution with a polydispersity below about 1.5. The molecular weight of the PECH diol was determined by gel permeation chromatography (GPC). The weight ratios of ECH to glycol, the rate of ECH addition and the temperature of the reaction were varied to demonstrate the effect of these variables on the molecular weight of the resulting PECH. The results are listed in Table 1 below.
Quantity
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BF3 ethylene glycol
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300 mL
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Synthesis routes and methods II

Procedure details

Particularly useful in the present invention are the low molecular weight, liquid glycidyl polyethers of dihydric phenols obtained by reacting epichlorohydrin with a dihydric phenol in an alkaline medium. A specific example of a liquid polyepoxide which is useful is "Epon 828," a trademarked product of Shell Chemical Company, which is a pourable (10,000-16,000 centipoises at 25° C.), liquid epoxy resin having a melting point of 8°-12° C., an epoxide equivalent weight of 180-195 and is formed by reaction of 4,4'-dihydroxydiphenol propane or 2,2-bis(4-hydroxyphenyl) propane and epichlorohydrin in a molar ratio, respectively, of about 1:2. Another example is "Epon 830" (Shell Chemical Company), which is a pourable (17,000-22,500 centipoises at 25° C.), liquid epoxy resin having a melting point of 12°-16° C., and an epoxide equivalent weight of 190-198.
[Compound]
Name
glycidyl polyethers
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[Compound]
Name
phenols
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[Compound]
Name
epoxy resin
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reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Following the method outlined above for (R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one using (R)-(−)-epichlorohydrine (97% ee), (instead of racemic epichlorohydrin, gave the title compound. The optical purity was determined by HPLC analysis (Chiralpak AD, 250×4.6, 5 μm; hexane/i-PrOH/diethylamine 95:4.7:0.3, 0.5 mL/min) to be 96.3% ee. ([α]D20=−6, c=0.5, EtOH).
Name
(R/S)-4-[3-(4-butylpiperidin-1-yl)-2-hydroxypropyl]-4H-benzo[1,4]oxazin-3-one
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Synthesis routes and methods IV

Procedure details

Examples of the compound having an effectively photopolymerizable carbon-to-carbon double bond and a 1,2-epoxy group in the molecule and having a boiling point of at least 120° C. [component (B) (i)] are glycidyl acrylate, glycidyl methacrylate, glycidyl allyl ether, o-allyl phenyl glycidyl ether, crotyl phenyl glycidyl ether, methallyl glycidyl ether, epoxy acrylate type resins obtained by condensing a part of the epoxy group of the polyepoxy compound exemplified above as component (A) with acrylic acid or methacrylic acid, epoxy acrylate type resins obtained by adding acryloyl chloride to the side chain of the polyepoxy compound exemplified above as component (A), especially an epoxy resin obtained by the condensation of bisphenol A and epichlorohydrin, and polyepoxy compounds obtained by epoxidizing some of the many carbon-to-carbon double bonds present in polybutadiene obtained by anionic polymerization.
[Compound]
Name
epoxy acrylate
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[Compound]
Name
epoxy acrylate
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Reaction Step Twelve
Name
crotyl phenyl glycidyl ether
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Reaction Step Thirteen
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Reaction Step Fourteen

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-Epichlorohydrin
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Reactant of Route 2
(R)-(-)-Epichlorohydrin
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(R)-(-)-Epichlorohydrin
Reactant of Route 4
(R)-(-)-Epichlorohydrin
Reactant of Route 5
Reactant of Route 5
(R)-(-)-Epichlorohydrin
Reactant of Route 6
Reactant of Route 6
(R)-(-)-Epichlorohydrin

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